molecular formula C7H5Cl2FO B1434710 3,5-Dichloro-4-fluorobenzyl alcohol CAS No. 1520187-20-5

3,5-Dichloro-4-fluorobenzyl alcohol

Cat. No. B1434710
M. Wt: 195.01 g/mol
InChI Key: DMYVCPAOMVYJCG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzyl alcohol (DCFBA) is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless liquid with a faint odor and is soluble in water and many organic solvents. DCFBA is a versatile building block for the synthesis of many compounds and has been used in a variety of applications.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Reduction and Cross-Linking : Research by Ritmaleni, Notario, and Yuliatun (2013) explored the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. They found that the primary product was bis(3,5-dichloro-4-hydroxyphenyl)methane, a brown crystalline solid, formed from the cross-linking of the acid instead of the expected reduction product (Ritmaleni, Notario, & Yuliatun, 2013).

  • Biotransformation by Fungi : Verhagen et al. (1998) studied the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions. They discovered that it was demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol and then converted through biotic and abiotic routes, resulting in compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen, Swarts, Wijnberg, & Field, 1998).

  • Ecofriendly Synthesis of Halo Substituted Benzylalcohols : Saharan and Joshi (2016) reported on the ecofriendly synthesis of aromatic alcohols including 3,5-Dichloro-4-fluorobenzyl alcohol, utilizing biotransformation techniques. They employed whole cells of Baker’s Yeast in free and immobilized forms in glycerol and water mixtures, showcasing a sustainable approach to synthesizing such compounds (Saharan & Joshi, 2016).

Biological and Environmental Studies

  • Chitin Synthase Inhibition by Chlorinated Compounds : Pfefferle et al. (1990) isolated 3,5-Dichloro-4-methoxybenzyl alcohol from Stropharia species cultures due to its inhibitory activity on chitin synthase. This study highlights the potential biological activity of compounds structurally related to 3,5-Dichloro-4-fluorobenzyl alcohol (Pfefferle, Anke, Bross, & Steglich, 1990).

  • Fungal Metabolism and Bioconversion : Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta with fluoro-labelled substrates, including compounds related to 3,5-Dichloro-4-fluorobenzyl alcohol. Their work contributes to understanding how fungi can produce and metabolize chlorinated aromatic compounds (Lauritsen & Lunding, 1998).

properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVCPAOMVYJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluorobenzyl alcohol

CAS RN

1520187-20-5
Record name (3,5-dichloro-4-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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